4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole typically involves the reaction of 2,5-dichlorophenylhydrazine with propargyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include triazole oxides and other oxidized derivatives.
Reduction: Products include dihydrotriazoles and other reduced forms.
Scientific Research Applications
4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group but shares the dichlorophenyl-triazole core structure.
4-(Bromomethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole: Similar structure with a bromomethyl group instead of a chloromethyl group.
4-(Methyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole: Contains a methyl group instead of a chloromethyl group.
Uniqueness
4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and dichlorophenyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for a diverse range of chemical transformations and applications that may not be possible with similar compounds lacking one of these groups.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2,5-dichlorophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-7-5-15(14-13-7)9-3-6(11)1-2-8(9)12/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFXTPUZXHQCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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